molecular formula C23H27N5O3S2 B11655241 9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 361996-90-9

9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11655241
CAS No.: 361996-90-9
M. Wt: 485.6 g/mol
InChI Key: OBFGDSPJHFKSMP-AQTBWJFISA-N
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Description

9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the pyrido[1,2-A]pyrimidin-4-one core through cyclization reactions.
  • Introduction of the 9-methyl and 4-methyl-1-piperazinyl groups via alkylation reactions.
  • Attachment of the thioxo-1,3-thiazolidin-5-ylidene moiety through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: It is explored for use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

    Pathways: It may affect signaling pathways involved in cell growth, apoptosis, or immune responses, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-1-piperazinyl)-4-phenylquinazoline: This compound shares the piperazinyl group but has a different core structure.

    4-(4-methyl-1-piperazinyl)-2-phenylquinazoline: Similar in structure but with variations in the core and substituents.

Uniqueness

9-Methyl-2-(4-methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

361996-90-9

Molecular Formula

C23H27N5O3S2

Molecular Weight

485.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27N5O3S2/c1-15-5-3-7-27-19(15)24-20(26-10-8-25(2)9-11-26)17(21(27)29)13-18-22(30)28(23(32)33-18)14-16-6-4-12-31-16/h3,5,7,13,16H,4,6,8-12,14H2,1-2H3/b18-13-

InChI Key

OBFGDSPJHFKSMP-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)N5CCN(CC5)C

Origin of Product

United States

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